molecular formula C9H6INO B7893514 8-Iodoquinolin-2(1H)-one

8-Iodoquinolin-2(1H)-one

Cat. No. B7893514
M. Wt: 271.05 g/mol
InChI Key: FJPSXGPQJVZEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Iodoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alzheimer's Disease Treatment: 8HQs, particularly the 2-substituted derivatives, have shown potential in the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, thereby reversing Alzheimer's disease phenotype in animal models (Kenche et al., 2013).

  • Metal Chelation Properties: 8HQs are known for their ability to form complexes with transition metal ions. This property is utilized in various analytical and pharmaceutical applications (Veda Prachayasittikul et al., 2013).

  • Antineurodegenerative and Anticancer Activities: 8HQ and its derivatives exhibit antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities due to their metal chelating ability (Veda Prachayasittikul et al., 2013).

  • Antimicrobial Properties: 8HQ has been explored for its antibacterial properties, particularly in the context of cotton fabric treatment for medical applications (Buyukakinci & Tezcan, 2018).

  • Antimalarial Activities: 8-Aminoquinoline derivatives, related to 8HQs, have demonstrated potential as antimalarial and antibacterial agents (Phopin et al., 2016).

  • Antikinetoplastid Molecules: Novel 8-nitroquinolin-2(1H)-one derivatives, similar in structure to 8-Iodoquinolin-2(1H)-one, have shown promise as antiparasitic agents, with potential applications against Leishmania infantum and Trypanosoma brucei brucei (Pedron et al., 2018).

  • Synthesis of Bioactive Compounds: The scaffold of 8-Iodoquinolin-2(1H)-one is used in the synthesis of a variety of bioactive compounds, including those with anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).

properties

IUPAC Name

8-iodo-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPSXGPQJVZEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodoquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.